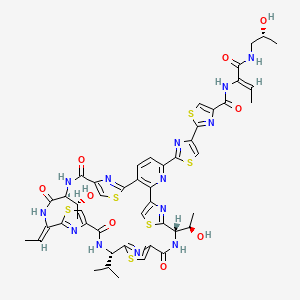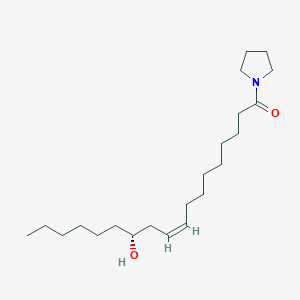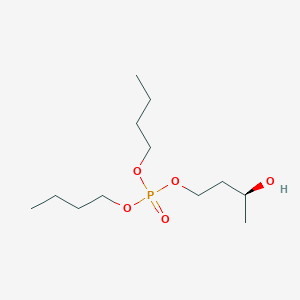
(S)-dibutyl(3-hydroxybutyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoguanina es un derivado de guanina, una nucleobase de purina. Es conocida por sus propiedades natriuréticas y antihipertensivas, lo que la convierte en un compuesto de interés en varios campos de la investigación científica .
Métodos De Preparación
8-Aminoguanina se puede sintetizar a través de múltiples vías. Un método común implica la conversión de 8-nitroguanosina a 8-aminoguanosina, que luego se convierte a 8-aminoguanina. Este proceso implica el uso de purina nucleósido fosforilasa (PNPasa) como catalizador . Otro método implica la conversión directa de 8-nitroguanosina a 8-nitroguanina, que luego se convierte a 8-aminoguanina .
Análisis De Reacciones Químicas
8-Aminoguanina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede ser oxidada para formar 8-nitroguanina.
Reducción: Puede ser reducida para formar 8-aminoguanosina.
Sustitución: Puede sufrir reacciones de sustitución para formar varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen peroxinitrito para la oxidación y PNPasa para la reducción . Los principales productos formados a partir de estas reacciones incluyen 8-nitroguanina y 8-aminoguanosina .
Aplicaciones Científicas De Investigación
8-Aminoguanina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y como precursor para la síntesis de otros compuestos.
Biología: Se estudia por su papel en los procesos celulares y sus efectos en diversas vías biológicas.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
8-Aminoguanina ejerce sus efectos principalmente a través de la inhibición de la purina nucleósido fosforilasa (PNPasa). Esta inhibición conduce a un aumento en los niveles intersticiales renales de inosina, que a su vez activa los receptores A2B de adenosina. Esta activación da como resultado una mayor función excretora renal, incluida la diuresis, la natriuresis y la glucosuria . Además, 8-aminoguanina inhibe Rac1, lo que reduce la excreción de potasio .
Comparación Con Compuestos Similares
8-Aminoguanina es parte de una familia de compuestos conocidos como 8-aminopurinas. Los compuestos similares incluyen:
8-Aminoguanosina: Un profármaco que se metaboliza a 8-aminoguanina.
8-Aminoinosina: Un compuesto que induce diuresis y natriuresis pero no afecta significativamente la excreción de potasio.
8-Aminohinoxantina: Otro compuesto que induce diuresis y natriuresis sin glucosuria o antikaliuresis significativa.
En comparación con estos compuestos, 8-aminoguanina es única en su capacidad para inducir glucosuria y reducir la excreción de potasio .
Propiedades
IUPAC Name |
dibutyl [(3S)-3-hydroxybutyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OCC[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-Trifluoroacetic acid; 2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8049443.png)
![cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8049457.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8049466.png)
![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)

![(2S,3S)-2,3-dibenzoyloxy-4-[(7R)-2-tert-butyl-7-methyl-1,4-diazepane-1-carbonyl]oxy-4-oxobutanoic acid](/img/structure/B8049492.png)
![2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B8049496.png)
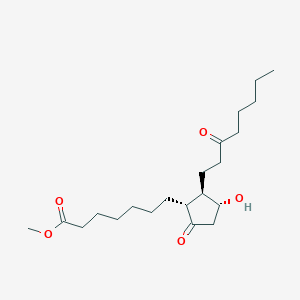
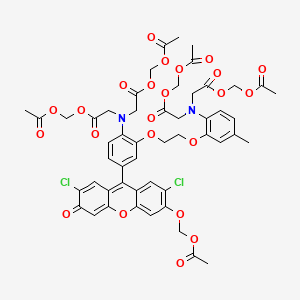
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049523.png)
![(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049531.png)
![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)
